molecular formula C6H16Cl2N2 B12451997 2,3-Dimethylpiperazine dihydrochloride CAS No. 2710280-47-8

2,3-Dimethylpiperazine dihydrochloride

Cat. No.: B12451997
CAS No.: 2710280-47-8
M. Wt: 187.11 g/mol
InChI Key: BYUWKKJYHUTOSI-UHFFFAOYSA-N
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Description

2,3-Dimethylpiperazine dihydrochloride (CAS: 106763-33-1) is a piperazine derivative with methyl groups at the 2- and 3-positions of the six-membered ring. Its molecular formula is C₆H₁₆Cl₂N₂, and it has a molecular weight of 187.11 g/mol . This compound is commonly utilized in pharmaceutical synthesis and chemical research due to its structural versatility as a dihydrochloride salt, which enhances solubility and stability in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process may include the use of high-boiling solvents and specific catalysts to ensure high yields and purity. The compound is then purified and crystallized to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions typically result in alkylated or acylated piperazine derivatives .

Scientific Research Applications

2,3-Dimethylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 2,3-Dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Isomers with Varied Methyl Group Positions

Piperazine derivatives with methyl substitutions at different positions exhibit distinct physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Methyl Positions Key Features
2,3-Dimethylpiperazine dihydrochloride 106763-33-1 C₆H₁₆Cl₂N₂ 187.11 2,3 Enhanced solubility; foundational for drug intermediates
1,3,3-Trimethylpiperazine dihydrochloride 741288-57-3 C₇H₁₈Cl₂N₂ 205.14 1,3,3 Additional methyl group increases steric hindrance; potential for unique receptor interactions
(S)-1,3-Dimethylpiperazine dihydrochloride 1152110-30-9 C₆H₁₆Cl₂N₂ 187.11 1,3 Stereospecificity may influence binding affinity in chiral drug synthesis

Key Findings :

  • Positional isomerism significantly impacts steric effects and solubility. For example, 1,3,3-trimethylpiperazine dihydrochloride’s additional methyl group may reduce solubility compared to the 2,3-dimethyl analog .
  • Stereochemistry, as in the (S)-1,3-dimethyl derivative, can enhance selectivity in asymmetric synthesis .

Substituted Piperazine Dihydrochlorides with Aromatic Moieties

Piperazine derivatives with aromatic substituents are critical in medicinal chemistry for receptor targeting:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Applications
2,3-Dichlorophenylpiperazine hydrochloride 119532-26-2 C₁₀H₁₂Cl₃N₂ 267.6 2,3-dichlorophenyl Precursor for aripiprazole synthesis; serotonin receptor modulation
1-(3,5-Dichlorophenyl)piperazine dihydrochloride 76835-16-0 C₁₀H₁₂Cl₄N₂ 308.03 3,5-dichlorophenyl Research tool for neuropharmacological studies
1-[2-(3-Chlorophenoxy)ethyl]piperazine dihydrochloride 1185300-23-5 C₁₂H₁₇Cl₃N₂O 330.63 3-chlorophenoxyethyl Potential adrenergic receptor ligand

Key Findings :

  • Chlorinated phenyl groups enhance lipophilicity and receptor binding affinity. For example, 2,3-dichlorophenylpiperazine is pivotal in synthesizing antipsychotics like aripiprazole .
  • Ether-linked substituents (e.g., phenoxyethyl) improve blood-brain barrier penetration .

Complex Piperazine-Based Pharmaceuticals

High-molecular-weight piperazine derivatives are developed for targeted therapies:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Therapeutic Use
Copanlisib dihydrochloride 1402152-13-9 C₂₃H₂₈Cl₂N₈O₄ 553.45 Quinazoline-morpholine-pyrimidine backbone PI3K inhibitor for cancer therapy
1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride 53960-20-6 C₁₅H₂₄Cl₂N₂O₃ 363.27 Trimethoxybenzyl group Coronary vasodilator (e.g., trimetazidine)

Key Findings :

  • Copanlisib’s dihydrochloride salt form improves stability and solubility, critical for intravenous administration .
  • Trimethoxybenzyl substituents enhance cardiovascular activity by modulating ion channels .

Properties

CAS No.

2710280-47-8

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

2,3-dimethylpiperazine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c1-5-6(2)8-4-3-7-5;;/h5-8H,3-4H2,1-2H3;2*1H

InChI Key

BYUWKKJYHUTOSI-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCN1)C.Cl.Cl

Origin of Product

United States

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